molecular formula C8H14O B14682384 1-Propyl-6-oxabicyclo[3.1.0]hexane CAS No. 30762-73-3

1-Propyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14682384
CAS No.: 30762-73-3
M. Wt: 126.20 g/mol
InChI Key: JUHSUKTXDUPEGR-UHFFFAOYSA-N
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Description

1-Propyl-6-oxabicyclo[310]hexane is a bicyclic organic compound with the molecular formula C8H14O It is a derivative of oxabicyclohexane, characterized by the presence of a propyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which enables the construction of the bicyclic skeleton with high efficiency and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-Propyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Preliminary mechanistic studies suggest a stepwise radical process for its formal [2+1] cycloaddition .

Comparison with Similar Compounds

1-Propyl-6-oxabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and industrial applications.

Properties

CAS No.

30762-73-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-propyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7(8)9-8/h7H,2-6H2,1H3

InChI Key

JUHSUKTXDUPEGR-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCCC1O2

Origin of Product

United States

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